molecular formula C9H13NOS B1467149 [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol CAS No. 1492881-53-4

[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol

Cat. No.: B1467149
CAS No.: 1492881-53-4
M. Wt: 183.27 g/mol
InChI Key: XQGYEPVPBIAKRG-UHFFFAOYSA-N
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Description

[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol: is a chemical compound that belongs to the class of azetidines It is characterized by the presence of a thiophene ring attached to an azetidine ring, which is further connected to a methanol group

Mechanism of Action

Biochemical Pathways

Azetidine derivatives have been found to possess various biological activities , suggesting that they may affect multiple pathways.

Result of Action

Given the diverse biological activities of azetidine derivatives , this compound may have multiple effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that azetidines are generally stable compounds , suggesting that [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol may also exhibit good stability under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through nucleophilic substitution reactions using thiophene derivatives.

    Introduction of the Methanol Group: The methanol group can be added through reduction reactions involving suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol can be used as a building block in the synthesis of complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Drug Development:

Medicine:

    Therapeutic Agents: this compound may be explored for its therapeutic potential in treating various diseases.

    Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be utilized in the production of various chemical products and intermediates.

Comparison with Similar Compounds

  • [1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol
  • [1-(Furan-3-ylmethyl)azetidin-3-yl]methanol
  • [1-(Pyridin-3-ylmethyl)azetidin-3-yl]methanol

Comparison:

  • Structural Differences: The main difference lies in the heterocyclic ring attached to the azetidine ring. While [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol has a thiophene ring, similar compounds may have furan or pyridine rings.
  • Chemical Properties: These structural differences can lead to variations in chemical properties such as reactivity, stability, and solubility.
  • Biological Activity: The presence of different heterocyclic rings can also influence the biological activity and potential applications of these compounds.

Properties

IUPAC Name

[1-(thiophen-3-ylmethyl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c11-6-9-4-10(5-9)3-8-1-2-12-7-8/h1-2,7,9,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGYEPVPBIAKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CSC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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